N~2~-[(4-bromophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-ethylglycinamide
Description
N~2~-[(4-bromophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-ethylglycinamide is a complex organic compound that features a sulfonyl group attached to a bromophenyl ring, a cyclohexene moiety, and an ethylglycinamide backbone
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-ethylamino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2O3S/c1-2-21(25(23,24)17-10-8-16(19)9-11-17)14-18(22)20-13-12-15-6-4-3-5-7-15/h6,8-11H,2-5,7,12-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFGOEQUMSKIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCCC1=CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-bromophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-ethylglycinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-bromophenyl with a suitable sulfonyl chloride reagent under basic conditions.
Attachment of the Cyclohexene Moiety: The cyclohexene group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling.
Formation of the Glycinamide Backbone: The final step involves the formation of the glycinamide backbone through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-bromophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-ethylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the sulfonyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-[(4-bromophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-ethylglycinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-ethylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The bromophenyl and cyclohexene moieties may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-propylglycinamide
- N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-methoxyphenyl)glycinamide
Uniqueness
N~2~-[(4-bromophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-ethylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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